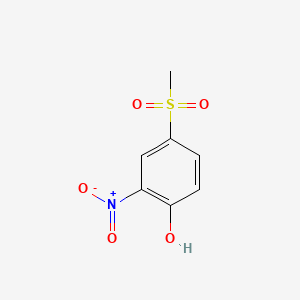

4-(Methylsulfonyl)-2-nitrophenol

Description

Contextualization within the Broader Field of Nitroaromatic and Sulfonyl Chemistry

4-(Methylsulfonyl)-2-nitrophenol is a member of two significant classes of organic molecules: nitroaromatic compounds and sulfonyl-containing compounds. Both groups are of substantial importance in industrial and pharmaceutical chemistry.

Nitroaromatic Compounds: These are organic molecules containing one or more nitro groups (–NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.orgscielo.br This characteristic makes nitroaromatic compounds resistant to oxidative degradation but facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov Synthetically, nitroaromatics are typically produced through nitration, a reaction involving nitric acid and sulfuric acid to introduce a nitronium ion (NO2+) onto an aromatic substrate. nih.govwikipedia.org This class of compounds serves as crucial starting materials for a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.govnumberanalytics.com

Sulfonyl-Containing Compounds: The sulfonyl group (–SO2–) is a key functional group in medicinal chemistry. sioc-journal.cnnih.gov Its inclusion in drug molecules can modulate important properties such as solubility and acid-base character. sioc-journal.cn The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or carboxyls, potentially maintaining or improving biological activity. sioc-journal.cn Furthermore, it is structurally stable and can enhance the metabolic stability of drugs, prolonging their effect. sioc-journal.cn Sulfonyl-containing compounds are integral to the design of therapeutic agents for various conditions, including diabetes and inflammation, and are found in numerous pharmaceuticals. nih.govontosight.ai

The presence of both the electron-withdrawing nitro group and the versatile sulfonyl group on a phenol (B47542) scaffold makes this compound a molecule with distinct and valuable chemical properties for further synthetic exploration.

Significance as a Foundational Structure in Synthetic Chemistry Research

The structure of this compound makes it a valuable foundational molecule, or building block, for creating more complex chemical entities. In synthetic chemistry, particularly in the field of medicinal chemistry, sulfonyl chlorides are frequently used as building blocks because they readily react with amines to form complex sulfonamides, a common feature in many drugs. sigmaaldrich.com

The core structure of this compound provides a scaffold that can be chemically modified in several ways. The nitro group can be reduced to an amine, and the phenolic hydroxyl group can be altered, allowing for the attachment of various other molecular fragments. These characteristics make it an important intermediate in the synthesis of more elaborate molecules with potential biological activities. For instance, its derivatives are investigated for applications in pharmaceuticals and environmental science. ontosight.ai

A key derivative, 2-nitro-4-(methylsulfonyl)benzoic acid, is synthesized from related precursors and serves as an important intermediate for herbicides and other fine chemicals. prepchem.comasianpubs.org The synthesis of this benzoic acid derivative has been approached through various methods, including the oxidation of 2-nitro-4-(methylsulfonyl)toluene. asianpubs.org The versatility of the this compound framework allows chemists to systematically modify the structure to develop new compounds with tailored properties.

Historical and Current Trajectories of Academic Inquiry into the Compound's Derivatives

Research into derivatives of this compound is primarily driven by the search for new biologically active agents. The combination of the sulfonyl and nitro functional groups on an aromatic ring is a recurring motif in compounds designed for therapeutic purposes.

Historically, the development of sulfonamide drugs, starting with Prontosil in the 1930s, established the importance of the sulfonyl group in medicine. nih.gov This spurred extensive research into synthesizing a vast array of sulfonyl-containing molecules. Similarly, nitroaromatic compounds have a long history of use, from dyes to pharmaceuticals, prompting continuous investigation into their synthesis and derivatization. nih.govscielo.br

Current research continues to build on this foundation, with a focus on creating multi-target agents. For example, recent studies have focused on synthesizing series of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives. nih.gov These compounds, which can be conceptually derived from a scaffold related to this compound, have been evaluated for dual antimicrobial and anti-inflammatory activities. nih.gov Specific derivatives have shown potent activity against various bacterial strains and significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. nih.gov This line of inquiry exemplifies a modern trend in medicinal chemistry: the design of single molecules that can address multiple biological targets, potentially leading to more effective treatments.

Table 2: Examples of Derivatives and Their Research Focus

| Derivative Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-Nitro-4-(methylsulfonyl)benzoic acid | Synthesis of Herbicide Intermediates | Development of efficient and environmentally conscious synthesis methods. | prepchem.comasianpubs.org |

| 2-(4-Methylsulfonylphenyl) indole derivatives | Antimicrobial and Anti-inflammatory Agents | Identification of compounds with potent activity against resistant bacteria and selective COX-2 inhibition. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylsulfonyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYHDEFQVGUCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242656 | |

| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-10-9 | |

| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulphonyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PM7M4FBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Methylsulfonyl 2 Nitrophenol

Rational Design and Synthesis of the Core 4-(Methylsulfonyl)-2-nitrophenol Structure

The rational design for synthesizing this compound involves a sequence of reactions that introduces the required functional groups in a controlled manner, ensuring the correct regiochemistry. The order of these reactions is critical due to the directing effects of the substituents on the aromatic ring.

The nitration of phenols is a classic example of an electrophilic aromatic substitution reaction. ukessays.com The hydroxyl (-OH) group is a strongly activating, ortho, para-directing substituent, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring significantly more reactive than benzene (B151609) towards electrophiles like the nitronium ion (NO₂⁺). ukessays.comlibretexts.org In the synthesis of this compound, the starting material would be 4-(methylsulfonyl)phenol. The powerful directing effect of the hydroxyl group ensures that the incoming nitro group is directed to the positions ortho to it (positions 2 and 6).

The regioselectivity of the nitration is influenced by the reaction conditions. dergipark.org.tr Steric hindrance from the existing substituents and the choice of nitrating agent can affect the ratio of ortho to para products. dergipark.org.tr Since the para position is already occupied by the methylsulfonyl group, nitration is directed primarily to the ortho position. Various nitrating agents can be employed, each with specific advantages regarding reaction conditions and selectivity. nih.gov For instance, dilute nitric acid is often sufficient for the nitration of highly activated rings like phenols. youtube.com Other systems, such as sodium nitrate (B79036) in the presence of an acid source like Mg(HSO₄)₂, can offer milder, heterogeneous conditions for the reaction. nih.gov

| Nitrating Agent/System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Dilute Nitric Acid (HNO₃) | Aqueous solution, low temperature (e.g., 20°C) | Classic method for activated rings; can produce both ortho and para isomers. ukessays.com | ukessays.compaspk.org |

| Sodium Nitrite (B80452) (NaNO₂) / Acid | Room temperature, often with an acid source like 3-methyl-1-sulfonic acid imidazolium chloride. | Proceeds via a nitrosation-oxidation mechanism, offering mild conditions. sharif.edu | sharif.edu |

| Ammonium (B1175870) Nitrate (NH₄NO₃) / KHSO₄ | Reflux in acetonitrile (B52724) | Provides good yields and high regioselectivity for ortho-nitration. dergipark.org.tr | dergipark.org.tr |

| NaNO₃ / Mg(HSO₄)₂ / Wet SiO₂ | Dichloromethane, room temperature | A mild, heterogeneous system that allows for easy workup. nih.gov | nih.gov |

The methylsulfonyl group (-SO₂CH₃) can be introduced onto a phenolic ring through several synthetic strategies. It is a strongly electron-withdrawing and deactivating group. One common method involves the sulfonation of phenols using reagents like chlorosulfonic acid, followed by subsequent reactions. google.com However, for the specific introduction of a methylsulfonyl group, a more controlled approach is often required.

A viable pathway involves the reaction of a suitable phenol (B47542) derivative with a methanesulfonyl-containing reagent. For example, a phenolate can react with methanesulfonyl chloride in a nucleophilic substitution reaction to form a sulfonate ester. While this introduces the desired S-O bond, creating the C-S bond of the sulfone requires a different approach, such as a Fries rearrangement or starting with a sulfur-linked precursor. A more direct route often starts with a molecule already containing a methylthio (-SCH₃) group, which is then oxidized to the methylsulfonyl group. Common oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate. The sulfur(VI) fluoride exchange (SuFEx) reaction represents a modern method for creating sulfonyl-containing molecules, where sulfonyl fluorides react readily with phenols. nih.gov

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Chlorosulfonic Acid (ClSO₃H) | Electrophilic Sulfonation | Arenesulfonic acid | google.com |

| Sulfur Trioxide (SO₃) Complexes (e.g., SO₃·Pyridine) | Sulfation | Aryl sulfate | mdpi.com |

| Aryl/Alkyl Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation (Esterification) | Sulfonate ester | researchgate.net |

| Sulfonyl Fluorides (R-SO₂F) | Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonate ester/Sulfonamide | nih.gov |

Constructing the this compound molecule typically requires a multi-step synthetic sequence to ensure the correct placement of the three functional groups. nih.gov The order of installation is crucial. For instance, nitrating phenol first would yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). ukessays.com Subsequent introduction of the methylsulfonyl group at the 4-position of 2-nitrophenol would be challenging due to the deactivating nature of the nitro group.

A more logical synthetic pathway might start with a precursor where the methylsulfonyl (or a precursor like methylthio) group is already in place.

Plausible Synthetic Route:

Start with 4-Aminophenol (B1666318): This precursor correctly positions the hydroxyl and a precursor to the methylsulfonyl group.

Introduction of a Sulfur Moiety: A Sandmeyer-type reaction could be used to convert the amino group into a methylthio (-SCH₃) group.

Oxidation: The methylthio group is oxidized to the target methylsulfonyl (-SO₂CH₃) group using an appropriate oxidizing agent like hydrogen peroxide. This yields 4-(methylsulfonyl)phenol.

Nitration: The final step is the nitration of 4-(methylsulfonyl)phenol. As discussed, the potent ortho, para-directing hydroxyl group will direct the incoming nitro group to the 2-position, yielding the final product, this compound. paspk.org

Another potential precursor is 2-nitro-4-methylsulfonyltoluene, which can be oxidized to form 2-nitro-4-methylsulfonylbenzoic acid, a related but different structure. chemicalbook.com

Synthesis of Structurally Modified Analogues and Related Precursors for Research Applications

The synthesis of analogues and precursors of this compound is essential for research applications, allowing for the systematic study of structure-activity relationships. This involves creating positional isomers and performing functional group interconversions.

The synthesis of positional isomers, such as 2-(methylsulfonyl)-4-nitrophenol, requires a different synthetic strategy dictated by the directing effects of the substituents. libretexts.orgscbt.com

Hydroxyl (-OH) group: Activating, ortho, para-director. libretexts.org

Nitro (-NO₂) group: Deactivating, meta-director. researchgate.net

Methylsulfonyl (-SO₂CH₃) group: Deactivating, meta-director.

To synthesize 2-(methylsulfonyl)-4-nitrophenol , one might start with 2-(methylsulfonyl)phenol. In this case, the hydroxyl group directs incoming electrophiles to the 4- and 6-positions, while the methylsulfonyl group directs to the 3- and 5-positions. The powerful activating effect of the hydroxyl group dominates, leading to nitration at the para-position (position 4), yielding the desired isomer. The accessibility of a specific isomer is therefore highly dependent on the directing effects of the groups present on the starting material. libretexts.org

| Substituent | Effect on Reactivity | Directing Effect | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | libretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating | Meta | researchgate.net |

| -SO₂CH₃ (Methylsulfonyl) | Strongly Deactivating | Meta | nih.gov |

| -CH₃ (Methyl) | Activating | Ortho, Para | echemi.com |

Functional group interconversions are key to producing valuable precursors and analogues. A primary example is the reduction of the nitro group to an amino group. The reduction of this compound yields 2-amino-4-(methylsulfonyl)phenol (B1265442), an important synthetic intermediate. chemicalbull.com

This transformation must be chemoselective, reducing the nitro group without affecting the hydroxyl or methylsulfonyl groups. A variety of reagents are effective for this purpose. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common method. commonorganicchemistry.com Chemical reducing agents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also widely used and are known for their high chemoselectivity for nitro group reduction. commonorganicchemistry.comresearchgate.net Sodium sulfide (Na₂S) can also be used and is particularly useful for selectively reducing one nitro group in the presence of others. commonorganicchemistry.com The reduction of nitroarenes can proceed through nitroso and hydroxylamino intermediates. nih.govmdpi.com

Modifications to the sulfonyl group are less common but could involve reactions to alter the methyl group or, under harsh conditions, cleavage of the C-S bond. However, the stability of the sulfonyl group makes it generally unreactive under the conditions used for modifying other parts of the molecule.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C | Pressurized H₂ gas, various solvents | Highly efficient but can also reduce other functional groups (e.g., alkenes, alkynes). | commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Aqueous acidic media | Classic, cost-effective method with good selectivity for nitro groups. researchgate.net | researchgate.net |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Mild and selective reagent, tolerates many other functional groups. wikipedia.org | wikipedia.org |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com | commonorganicchemistry.com |

| Zinc (Zn) / Acetic Acid | Acidic media | Mild method for reducing nitro groups to amines. commonorganicchemistry.com | commonorganicchemistry.com |

Asymmetric Synthesis Approaches for Chiral Derivatives

The generation of chiral derivatives from the achiral this compound precursor is a significant area of synthetic exploration. Asymmetric synthesis aims to introduce stereogenic centers in a controlled manner, leading to enantiomerically pure or enriched compounds, which is often crucial for biological applications.

One established strategy involves the use of chiral building blocks that react with the phenol moiety. A relevant approach is the Mitsunobu reaction, which can couple the phenolic oxygen with a chiral alcohol. nih.gov For instance, optically pure methyl lactate can be reacted with a substituted nitrophenol in the presence of reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form a chiral ether linkage. nih.gov This method introduces a stereocenter adjacent to the phenoxy group, creating a chiral derivative. nih.gov

A more advanced and less common approach involves inducing chirality at the sulfur atom of the methylsulfonyl group. The S(VI) center of a sulfone is tetrahedral, and substitution patterns can be designed to make it a stereocenter. The development of enantiopure bifunctional S(VI) transfer reagents offers a pathway to the asymmetric synthesis of complex chiral sulfur-containing molecules like sulfoximines and sulfonimidamides. chemrxiv.org While not directly demonstrated on this compound itself, these methodologies provide a conceptual framework for creating novel derivatives with chirality centered on the sulfur atom.

| Asymmetric Strategy | Description | Key Reagents/Concepts | Potential Chiral Product |

| Chiral Building Block Incorporation | Coupling of the phenolic hydroxyl group with a readily available, enantiopuer building block. | Mitsunobu Reaction, Optically Pure Alcohols (e.g., methyl lactate), PPh₃, DEAD | Chiral 2-phenoxypropionate derivatives |

| Induction of Chirality at Sulfur | Modification of the sulfonyl group to create a stable, chiral S(VI) stereocenter. | Enantiopure S(VI) transfer reagents, Sulfur-fluorine exchange (SuFEx) chemistry | Chiral sulfonimidamides or related S(VI) derivatives |

Design and Synthesis of Complex Conjugates and Hybrid Molecules

The design of hybrid molecules involves strategically combining the this compound scaffold, or its core 4-methylsulfonylphenyl component, with other distinct chemical moieties to create a single molecule with multiple functionalities. This molecular hybridization approach is prominent in medicinal chemistry to develop agents with dual or synergistic activities.

A notable example is the synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives designed as multi-target compounds with both antimicrobial and anti-inflammatory properties. nih.gov In this design, the 4-methylsulfonylphenyl group, known for its presence in selective COX-2 inhibitors like celecoxib, is attached to an indole core, a common scaffold in biologically active compounds. nih.gov The synthesis can proceed via a Fischer indole synthesis using p-methylsulfonyl acetophenone and a substituted phenylhydrazine, followed by further functionalization of the indole ring. nih.gov This strategy successfully integrates the structural features associated with COX-2 inhibition into a new molecular framework with potential for additional therapeutic effects. nih.govnih.gov

The resulting hybrid molecules often exhibit enhanced biological profiles compared to the individual components. For example, certain indole derivatives bearing the 4-methylsulfonylphenyl group have shown potent anti-inflammatory activity with high selectivity for the COX-2 enzyme over COX-1, which is a desirable trait for reducing gastrointestinal side effects. nih.gov

| Hybrid Molecule Series | Scaffolds Combined | Synthetic Strategy | Targeted Dual Activity |

| 2-(4-methylsulfonylphenyl) Indoles | 4-Methylsulfonylphenyl + Indole | Fischer Indole Synthesis, Vilsmeier-Haack Formylation | Antimicrobial and Anti-inflammatory (COX-2 Inhibition) nih.gov |

| Diaryl Heterocycles | 4-Methylsulfonylphenyl + Pyrazole/Isoxazole | Cyclocondensation Reactions | Selective COX-2 Inhibition nih.gov |

Methodological Advancements in Synthetic Protocols

Modern synthetic chemistry emphasizes the development of protocols that are not only effective but also efficient, selective, and environmentally benign. Research related to this compound and its derivatives reflects these priorities through the exploration of novel reaction conditions, catalytic systems, and green chemistry principles.

Development of Efficient and Selective Reaction Conditions

The pursuit of efficiency and selectivity in synthesis aims to maximize the yield of the desired product while minimizing byproducts, often through precise control of reaction parameters. Electrochemical methods represent a powerful tool for achieving such control.

For the synthesis of sulfonyl derivatives of aminophenols, an electrochemical approach allows for selective product formation by simply adjusting the applied electrode potential. nih.govresearchgate.netnih.gov In this "green" strategy, an electrochemically generated p-methylquinoneimine reacts with sulfinic acids. nih.govnih.gov By carefully controlling the potential, it is possible to selectively synthesize mono-, bis-, or even tris-sulfonylated aminophenol derivatives in a single pot. nih.govresearchgate.netnih.gov This method avoids harsh chemical oxidants and provides a high degree of control over the reaction outcome, representing a significant advancement in selective synthesis. nih.gov

Exploration of Catalytic Systems for Enhanced Yield and Purity

Catalysis is fundamental to modern synthesis, offering pathways to accelerate reactions, improve yields, and enhance product purity. A key transformation for nitrophenols is the reduction of the nitro group to an amine, which serves as a precursor for many other derivatives. Nanostructured materials have emerged as highly effective catalysts for this reaction. oiccpress.com

Various metal nanoparticles, including those made of gold (Au), silver (Ag), copper (Cu), and palladium (Pd), have been synthesized and tested for the catalytic reduction of nitrophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net These nanocatalysts, often supported on materials like polydopamine-coated magnetite or chitosan, provide a large surface area for the reaction, leading to high catalytic activity. nih.govresearchgate.net The choice of metal can influence the reaction rate, with gold-based catalysts often showing the highest activity, while silver-based materials may offer greater recyclability. nih.gov The use of such catalytic systems significantly improves the efficiency and purity of the resulting aminophenol derivatives.

| Catalyst System | Support Material | Reducing Agent | Key Findings |

| Au, Ag, Cu Nanoparticles | Polydopamine-Magnetite | NaBH₄ | Activity varies as Au > Ag > Cu; Ag-based catalysts show high recyclability. nih.gov |

| Au, Ag Nanoparticles | Thyme Plant Extract | NaBH₄ | Green-synthesized catalysts show high activity and can be recycled multiple times. researchgate.net |

| Pd Nanoparticles | Chitosan-encapsulated Fe₃O₄/SiO₂ | In situ (no external agent) | Ultrafine Pd nanoparticles demonstrate high catalytic activity for nitrophenol reduction. researchgate.net |

| Zero-Valent Iron (nZVI) | Bentonite | NaBH₄ | Supported iron nanoparticles are effective and reusable catalysts for nitro group reduction. semanticscholar.org |

Principles of Green Chemistry in the Preparation of this compound Derivatives

Green chemistry principles are increasingly integrated into synthetic protocols to minimize environmental impact. This involves using less hazardous substances, maximizing atom economy, and employing environmentally benign reaction conditions.

The electrochemical synthesis of sulfonyl aminophenol derivatives is a prime example of a green chemical process. nih.govnih.gov By using electricity as a "reagent," it avoids the need for chemical oxidants, and the ability to perform selective, multi-step transformations in a single pot reduces waste and improves efficiency. nih.govnih.gov

Furthermore, the synthesis of the catalysts themselves can be performed using green methods. For example, gold and silver nanoparticles can be synthesized using plant extracts (e.g., from thyme) that act as natural reducing agents, avoiding the use of toxic chemicals. researchgate.net Similarly, catalysts supported on natural polymers like chitosan or clays like bentonite align with green chemistry principles by utilizing biodegradable and abundant materials. researchgate.netsemanticscholar.org These approaches, from the synthetic reaction to the preparation of the catalyst, underscore a commitment to developing more sustainable chemical manufacturing processes.

Mechanistic Investigations and Reaction Dynamics of 4 Methylsulfonyl 2 Nitrophenol

Mechanistic Studies of Nitro Group Reactivity

The nitro group is a strong electron-withdrawing group that significantly influences the aromatic ring's chemistry and is itself a primary site of reaction, particularly reduction.

The reduction of the nitro group in nitrophenols to an amino group is a well-studied and industrially significant transformation. This can be achieved through both catalytic hydrogenation and stoichiometric reduction methods.

Catalytic Hydrogenation: This is the most common method, typically employing a heterogeneous catalyst and a hydrogen source. The widely accepted general mechanism for the reduction of nitroaromatics is the Haber-Lukashevich mechanism, which proposes a stepwise reduction. rsc.orgorientjchem.orgrsc.org The reaction proceeds through several intermediates.

The two primary proposed pathways are the direct (hydrogenation) route and the condensation (indirect) route:

Direct Route: The nitro group is sequentially reduced to nitrosobenzene (B162901), then to phenylhydroxylamine, and finally to aniline (B41778). rsc.org For 4-(methylsulfonyl)-2-nitrophenol, this would involve the formation of 2-amino-4-(methylsulfonyl)phenol (B1265442).

Condensation Route: This pathway involves the reaction between the nitroso and hydroxylamine (B1172632) intermediates to form an azoxy compound, which is then reduced to an azo compound, a hydrazo compound, and finally cleaved to the amine. orientjchem.orgrsc.org

Some studies suggest that nitrosobenzene may not be a direct intermediate in the main pathway for catalytic hydrogenation but rather that the reaction proceeds through other surface-adsorbed species. rsc.org The reaction kinetics are often modeled using the Langmuir-Hinshelwood mechanism, where the reaction occurs on the catalyst surface between adsorbed nitrophenol and adsorbed hydrogen. nih.gov

Table 1: Common Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Hydrazine, Formic acid | Room temperature to moderate heat | rsc.orgwikipedia.org |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure | wikipedia.org |

| Raney Nickel (Raney Ni) | H₂ gas, Hydrazine | Elevated temperature and pressure | orientjchem.orgwikipedia.org |

| Gold Nanoparticles (AuNPs) | Sodium Borohydride (B1222165) (NaBH₄) | Aqueous medium, room temperature | nih.govnih.gov |

| Silver Nanoparticles (AgNPs) | Sodium Borohydride (NaBH₄) | Aqueous medium, room temperature | nih.gov |

Stoichiometric Reduction: Before the prevalence of catalytic hydrogenation, metals in acidic media were the primary means of reducing nitro groups. These methods are still widely used in laboratory settings. Common reagents include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.org The mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protons from the acid participating in the formation of water from the oxygen atoms of the nitro group. Other reagents like sodium borohydride (NaBH₄) can also reduce nitrophenols, but typically require a catalyst to be effective. nih.govnih.gov

While reduction is the most common fate of the nitro group, oxidative transformations can occur under specific conditions, often involving advanced oxidation processes (AOPs). The oxidation of nitrophenols can lead to the formation of dinitrophenols, benzoquinones, and polymerization products. nih.gov

A key oxidative pathway is denitration , where the nitro group is cleaved from the aromatic ring. nih.gov For instance, the oxidation of p-nitrophenol with hydrogen peroxide catalyzed by an Fe(III)-resin can lead to the formation of nitrite (B80452) and subsequently nitrate (B79036) ions in solution. nih.gov This process is highly dependent on factors like pH, temperature, and oxidant concentration. nih.gov Enzymatic oxidation, for example with peroxidases, can also lead to both polymerization and the addition of further nitro groups (nitration), forming dinitrophenols. nih.gov

Phenolic Hydroxyl Group Reactivity and Its Influence on Reaction Mechanisms

The phenolic hydroxyl group is acidic and can act as a nucleophile, significantly influencing the molecule's reactivity and solubility.

The phenolic proton of this compound is significantly acidic due to the strong electron-withdrawing effects of both the ortho-nitro group and the para-methylsulfonyl group. These groups stabilize the resulting phenoxide anion through resonance and inductive effects. fiveable.mebyjus.com The pKa of p-nitrophenol is approximately 7.1, which is considerably more acidic than phenol (B47542) (pKa ≈ 9.9). fiveable.mestackexchange.com The additional powerful electron-withdrawing methylsulfonyl group at the para position is expected to further increase the acidity of this compound.

This acidity is crucial in many reactions. In basic solutions, the compound readily deprotonates to form the 4-(methylsulfonyl)-2-nitrophenoxide ion. nih.gov This deprotonation enhances the nucleophilicity of the oxygen atom for subsequent reactions and can influence reaction mechanisms by participating in acid-base catalysis. nih.gov For example, in catalytic reductions using NaBH₄, the first step is the formation of the nitrophenolate ion upon addition of the reducing agent. nih.govnih.gov

The phenoxide ion, formed under basic conditions, is an excellent nucleophile for O-alkylation and O-acylation reactions.

O-Alkylation: The formation of ethers from phenols, a classic Williamson ether synthesis, can be efficiently carried out using phase-transfer catalysis (PTC). researchgate.netacs.orgdntb.gov.ua The mechanism under PTC conditions involves:

Deprotonation of the phenol in the aqueous basic phase to form the phenoxide anion.

The phenoxide anion is then transported into the organic phase by the phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, Q⁺X⁻) as an ion pair ([Q⁺]⁻OAr). researchgate.netlew.ro

In the organic phase, this highly reactive, poorly solvated phenoxide ion attacks the alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction to form the ether. researchgate.netslchemtech.com

The catalyst cation then returns to the aqueous phase to repeat the cycle.

O-Acylation: The synthesis of phenolic esters can also be performed under similar two-phase Schotten-Baumann conditions, often enhanced by a phase-transfer catalyst. lew.roucalgary.caingentaconnect.com The mechanism is analogous to O-alkylation, where the phenoxide ion pair is formed and transferred to the organic phase where it reacts with an acylating agent, such as an acyl chloride or anhydride. lew.roucalgary.ca The rate-determining step is typically the bimolecular attack of the phenoxide ion pair on the acylating agent in the organic phase. lew.ro These reactions are often run at low temperatures to minimize the competing hydrolysis of the acylating agent and the product ester. lew.ro

Methylsulfonyl Group Reactivity and Its Impact on Aromatic Systems

The methylsulfonyl (mesyl) group (–SO₂CH₃) is a powerful electron-withdrawing group that significantly deactivates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org Its influence is primarily due to a combination of a strong inductive effect and a moderate resonance (mesomeric) effect, where the sulfur atom can expand its valence shell. libretexts.orgresearchgate.net

This deactivating nature directs incoming electrophiles to the meta position relative to the sulfonyl group. However, in this compound, the directing effects are more complex due to the presence of the ortho/para-directing hydroxyl group and the meta-directing nitro group.

The electron-withdrawing properties of the methylsulfonyl group are quantified by its Hammett substituent constant (σ). The para-substituent constant (σₚ) for the –SO₂CH₃ group is significantly positive (values reported from +0.73 to +1.15 depending on the reaction), confirming its strong electron-withdrawing character. researchgate.netdtic.mil This effect enhances the acidity of the phenolic proton and makes the aromatic ring less susceptible to oxidation.

Table 2: Hammett Substituent Constants for Relevant Functional Groups

| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Nature of Effect | Reference |

|---|---|---|---|---|

| –SO₂CH₃ | +0.65 | +0.73 to +1.15 | Strongly Electron-Withdrawing | researchgate.net |

| –NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing | viu.ca |

| –OH | +0.10 | -0.37 | Electron-Donating (Resonance) > Withdrawing (Inductive) | viu.ca |

| –CH₃ | -0.07 | -0.17 | Weakly Electron-Donating | viu.ca |

Nucleophilic Aromatic Substitution (SNAr) Pathways involving the Sulfonyl Group

Research has demonstrated that sulfonyl groups can indeed be displaced by nucleophiles in activated aromatic systems. rsc.orgacs.org For instance, studies on the hydrolysis of mononitrophenyl sulfones have provided kinetic evidence for the sulfonyl group's role as a leaving group. The mobility of the leaving group is influenced by the position of the nitro-activating group. In the hydrolysis of nitrophenyl sulfones with sodium hydroxide, the relative reactivity and leaving group ability were determined. rsc.org For p-nitro-substituted phenyl sulfones, the mobility of the sulfinyl (SO) and sulfonyl (SO₂) groups as leaving groups were found to be comparable. However, for o-nitro-substituted analogues, the sulfinyl group was observed to be a better leaving group than the sulfonyl group. rsc.org

More recent studies have further established sulfones as effective leaving groups in SNAr reactions, particularly for the synthesis of complex molecules like 4-quinolinyl ethers and oxygen-linked aromatic polymers. acs.orgnih.gov In these syntheses, aryl or heteroaryl sulfones react with various nucleophiles, including alcohols and phenols, to yield the corresponding substitution products in high yields. The reaction is often facilitated by the presence of other activating groups on the aromatic ring, such as the pyrimidine (B1678525) core, which enhances the electrophilicity of the carbon atom attached to the sulfone. nih.govrsc.org This body of work underscores that the methylsulfonyl group on the this compound ring is a potential site for nucleophilic attack, leading to its displacement under appropriate synthetic conditions.

Electronic Effects of the Methylsulfonyl Substituent on Aromatic Reactivity

The methylsulfonyl group (-SO₂CH₃) exerts a profound influence on the reactivity of the aromatic ring in this compound, primarily through its strong electron-withdrawing nature. This effect operates through both inductive and resonance mechanisms, significantly decreasing the electron density of the benzene (B151609) ring. Consequently, the ring is "activated" towards nucleophilic attack and "deactivated" towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com

In the context of Nucleophilic Aromatic Substitution (SNAr), the presence of powerful electron-withdrawing groups is paramount for the reaction to proceed. byjus.comresearchgate.net The methylsulfonyl group, in concert with the nitro group (-NO₂), makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. The placement of these groups is critical; SNAr reactions are most efficient when electron-withdrawing substituents are positioned ortho and/or para to the leaving group. masterorganicchemistry.com This positioning allows for the effective delocalization and stabilization of the negative charge that develops in the Meisenheimer complex intermediate. youtube.com

For this compound, the methylsulfonyl group is para to the C1 carbon (bearing the hydroxyl group) and the nitro group is ortho. This arrangement provides substantial stabilization for a nucleophilic attack at any position on the ring, particularly at the carbons bearing a leaving group (like a halogen, or even the nitro or sulfonyl groups themselves under certain conditions). The combined electronic pull of the nitro and methylsulfonyl groups lowers the energy of the transition state leading to the Meisenheimer complex, thereby accelerating the rate of substitution. rsc.org Studies on related systems, such as 2,4-dinitrochlorobenzene, show that the addition of a second electron-withdrawing group can increase the reaction rate by several orders of magnitude compared to a monosubstituted ring. masterorganicchemistry.com

The Hammett and Brønsted plots for related SNAr reactions often reveal large positive ρ and high β values, confirming the development of significant negative charge in the transition state and the sensitivity of the reaction rate to the electronic properties of both the aromatic substrate and the nucleophile. researchgate.netresearchgate.net Therefore, the methylsulfonyl group is a key determinant of the chemical reactivity of this compound in nucleophilic substitution reactions.

Kinetic and Thermodynamic Profiling of Key Reactions Involving the Compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, a robust profile can be inferred from studies on structurally analogous compounds. The reactivity of this molecule is primarily dictated by the activating effects of the nitro and methylsulfonyl groups, making data from other activated nitroaromatic compounds highly relevant.

Kinetic studies on the SNAr reactions of similar substrates, such as phenyl 2,4,6-trinitrophenyl ethers and 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, provide insight into the reaction rates. researchgate.netrsc.org These reactions typically follow second-order kinetics, where the rate is dependent on the concentrations of both the aromatic substrate and the nucleophile. The rate constants are highly sensitive to the solvent, the nature of the nucleophile, and the specific electron-withdrawing groups on the aromatic ring. researchgate.net For example, the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole shows a clear dependence of the second-order rate constant on the electronic nature of the substituent on the aniline nucleophile.

| Substituent (X) on Aniline | k₁ (M⁻¹s⁻¹) |

|---|---|

| 4-Cl | Value not specified |

| 4-I | Value not specified |

| 4-F | Value not specified |

| H | Value not specified |

| 4-OH | Value not specified |

| 4-OMe | Value not specified |

| 4-Me | Value not specified |

Note: Specific values were not provided in the abstract, but the trend indicates that the rate constant increases as the substituent X changes from electron-withdrawing to electron-donating.

Thermodynamic parameters for reactions of nitroaromatic compounds have been determined, particularly for reduction and adsorption processes of 4-nitrophenol (B140041), a close analogue. For instance, the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied model reaction. Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) have been calculated, often using the Langmuir-Hinshelwood model for surface-catalyzed reactions. These parameters are crucial for understanding the energy landscape and spontaneity of the reaction.

| Reaction/Process | Parameter | Value | Reference System |

|---|---|---|---|

| Reduction of 4-Nitrophenol | Activation Energy (Ea) | 30 kJ/mol | NiFe₂O₄@PANI/NSA catalyst researchgate.net |

| Adsorption on Graphene | ΔG° | - (Spontaneous) | Aqueous solution [N/A] |

| Adsorption on Graphene | ΔH° | - (Exothermic) | Aqueous solution [N/A] |

| Adsorption on Graphene | ΔS° | + | Aqueous solution [N/A] |

Note: The signs for ΔG° and ΔH° for adsorption indicate a spontaneous and exothermic process, respectively. The positive ΔS° for adsorption suggests the release of water molecules is a dominant factor.

These data collectively suggest that reactions involving this compound, such as nucleophilic substitution or reduction of the nitro group, would be characterized by kinetics that are highly sensitive to electronic and steric factors, and by thermodynamic profiles indicative of energetically favorable processes, especially given the high degree of activation provided by its substituents.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylsulfonyl 2 Nitrophenol

Comprehensive Spectroscopic Fingerprinting

A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy offers a complete picture of the molecular structure and electronic properties of 4-(Methylsulfonyl)-2-nitrophenol.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, the chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro and methylsulfonyl groups. For comparison, in the related compound 2-nitrophenol (B165410), the aromatic protons typically resonate in the range of 7.0-8.2 ppm chemicalbook.com. The methyl protons of the sulfonyl group would appear as a sharp singlet, likely in the region of 3.0-3.5 ppm, a characteristic chemical shift for methyl groups attached to a sulfonyl moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are anticipated for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the nitro group (C-2) would be shifted downfield. The carbon attached to the sulfonyl group (C-4) would also experience a downfield shift. The remaining aromatic carbons would resonate at positions influenced by the combined electronic effects of the substituents. For reference, the aromatic carbons in 4-nitrophenol (B140041) resonate between 115 and 164 ppm bmrb.io. The methyl carbon of the sulfonyl group is expected to appear at a characteristic upfield position.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 115 - 150 |

| Methyl (SO₂CH₃) | 3.0 - 3.5 | 40 - 50 |

| C-OH | - | 155 - 165 |

| C-NO₂ | - | 135 - 145 |

| C-SO₂CH₃ | - | 130 - 140 |

Note: The predicted values are based on the analysis of related compounds and general principles of NMR spectroscopy.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Intramolecular hydrogen bonding with the ortho-nitro group would likely influence the position and shape of this band.

Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

NO₂ stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. For comparison, 2-nitrophenol shows a strong nitro stretch around 1530 cm⁻¹ researchgate.net.

SO₂ stretches: Strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-S stretch: A weaker absorption in the range of 650-750 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show characteristic peaks for the nitro and sulfonyl groups. The symmetric vibrations of the nitro and sulfonyl groups are often strong and easily identifiable in the Raman spectrum. For instance, the symmetric stretching vibration of the nitro group in nitrophenol isomers is observed between 1333 and 1430 cm⁻¹ spectroscopyonline.com. The aromatic ring vibrations also give rise to distinct Raman signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

| SO₂ | Asymmetric Stretch | 1300 - 1350 |

| SO₂ | Symmetric Stretch | 1140 - 1160 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₇H₇NO₅S, corresponding to a molecular weight of approximately 217.2 g/mol nih.govncats.io.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 217. The fragmentation of this compound would likely proceed through several characteristic pathways. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) as a radical (mass loss of 46) or as nitric oxide (NO) followed by carbon monoxide (CO). The sulfonyl group can also undergo fragmentation, with potential losses of the methyl group (CH₃, mass loss of 15) or the entire methylsulfonyl radical (SO₂CH₃, mass loss of 79). The resulting fragment ions would provide valuable information for confirming the structure of the molecule. For example, the mass spectrum of the related compound 4-methyl-2-nitrophenol (B89549) shows a prominent molecular ion peak and fragment ions corresponding to the loss of the nitro group ufz.denist.gov.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 217 | [M]⁺˙ |

| 171 | [M - NO₂]⁺ |

| 202 | [M - CH₃]⁺ |

| 138 | [M - SO₂CH₃]⁺ |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of the nitrophenol chromophore in this compound results in characteristic absorption bands in the UV-Vis region. The electronic spectrum is influenced by the solvent polarity and the pH of the solution.

In a neutral or acidic solution, this compound is expected to exhibit absorption maxima characteristic of substituted nitrophenols. For comparison, 2-nitrophenol typically shows an absorption maximum around 350 nm researchgate.net. The presence of the electron-withdrawing methylsulfonyl group at the para position is likely to cause a shift in the absorption wavelength. Upon deprotonation of the phenolic hydroxyl group in a basic solution, a significant red shift (bathochromic shift) of the main absorption band is expected due to the increased electron-donating ability of the resulting phenoxide ion, leading to a more extended conjugated system. This pH-dependent color change is a well-known characteristic of nitrophenols nsf.gov.

Expected UV-Vis Absorption Maxima for this compound

| Condition | Expected λ_max (nm) |

|---|---|

| Neutral/Acidic (Phenol form) | ~340 - 360 |

| Basic (Phenoxide form) | >400 |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and detailed picture of the molecule's three-dimensional arrangement in the solid state.

A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would definitively confirm the connectivity of the atoms and reveal the molecule's conformation.

Key structural features that would be elucidated include:

Planarity of the Benzene Ring: Confirmation of the aromatic ring's planarity.

Orientation of Substituents: The dihedral angles between the plane of the benzene ring and the planes of the nitro and sulfonyl groups would be determined. The nitro group is often slightly twisted out of the plane of the benzene ring in related structures.

Intramolecular Hydrogen Bonding: The analysis would likely reveal an intramolecular hydrogen bond between the hydroxyl group and one of the oxygen atoms of the ortho-nitro group. This interaction would influence the conformation and properties of the molecule.

Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces, such as hydrogen bonding involving the hydroxyl and sulfonyl groups, and dipole-dipole interactions.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-Stacking

The molecular structure of this compound, featuring a hydroxyl group, a nitro group, and a sulfonyl group on an aromatic ring, facilitates a variety of non-covalent interactions. These forces are critical in determining the compound's physical properties and its behavior in a condensed phase.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group ortho to a nitro (-NO₂) group creates the potential for a strong intramolecular hydrogen bond. unl.edu This occurs between the hydrogen atom of the hydroxyl group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring. unl.edu This type of internal hydrogen bond is a well-documented feature in o-nitrophenol and its derivatives. unl.eduvaia.com It significantly influences the molecule's conformation by locking the functional groups in a planar arrangement with the benzene ring. unl.edu

π-Stacking and Other Interactions: The aromatic benzene ring is a key component for enabling π-stacking interactions. These can occur in several forms:

π-π Stacking: This involves the stacking of aromatic rings of adjacent molecules. This interaction is a significant stabilizing force in the crystal lattice of many aromatic compounds. mdpi.com

Nitro-π Interactions: The electron-deficient nitro group can interact favorably with the electron-rich π-system of a neighboring aromatic ring. researchgate.net

C-H···π Interactions: In some related crystal structures, interactions between a carbon-hydrogen bond and the face of the aromatic ring are observed, further contributing to the supramolecular assembly. nih.gov

The combination of strong intramolecular hydrogen bonding and a variety of weaker intermolecular forces like π-stacking and van der Waals forces dictates the specific packing of this compound molecules in the solid state.

Table 1: Potential Non-covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Groups Involved | Strength | Role |

|---|---|---|---|

| Intramolecular H-Bond | Phenolic -OH (donor) and ortho -NO₂ (acceptor) | Strong | Dictates molecular conformation |

| Intermolecular H-Bond | -OH, -NO₂, -SO₂ (acceptors) with H-donors from adjacent molecules | Weak to Moderate | Contributes to crystal packing |

| π-π Stacking | Benzene ring with benzene ring of adjacent molecule | Moderate | Crystal lattice stabilization |

| Nitro-π Interaction | -NO₂ group with benzene ring of adjacent molecule | Weak | Contributes to crystal packing |

| C-H···π Interaction | Aliphatic or aromatic C-H with benzene ring of adjacent molecule | Weak | Fine-tunes supramolecular assembly |

Crystal Packing and Supramolecular Assembly Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state. For this compound, such studies would reveal how the individual molecules, influenced by the interactions described above, assemble into a larger, ordered structure.

In analogous compounds like 2-Methyl-4-nitrophenol, intermolecular O-H···O and C-H···O hydrogen bonds are known to link molecules into a complex three-dimensional network. nih.gov Similarly, studies on other nitrophenol derivatives show that molecules can be linked into sheets by hydrogen bonds and iodo-nitro interactions, with these sheets then connected into a framework by π–π-stacking. researchgate.net

For this compound, it is expected that the strong intramolecular hydrogen bond would be a dominant feature within each molecule. The crystal packing would then be governed by how these relatively rigid units arrange themselves to maximize weaker intermolecular forces. The sulfonyl group, with its tetrahedral geometry and hydrogen bond accepting capability, would play a significant role in directing the three-dimensional assembly, alongside potential π-stacking of the aromatic cores. The result is a supramolecular architecture—a highly organized assembly of molecules held together by a precise network of non-covalent interactions. nih.gov

Computational Chemistry Approaches to Structural and Electronic Properties

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the structural and electronic properties of molecules at an atomic level.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By performing a geometry optimization, one can predict the most stable three-dimensional structure of this compound, corresponding to the minimum energy on the potential energy surface. youtube.com

Methodology: A common approach involves using a functional like B3LYP combined with a basis set such as 6-311G+(d,p) or 6-311G**. researchgate.netlongdom.org This level of theory has proven effective for accurately calculating the geometries, bond lengths, and bond angles of nitrophenol derivatives, showing good agreement with experimental data from X-ray crystallography. longdom.orgum.edu.my

Electronic Properties: Beyond geometry, DFT calculations can elucidate key electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Typical Parameters for DFT Calculations of Nitrophenol Derivatives

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure |

| Functional | B3LYP | To approximate the exchange-correlation energy |

| Basis Set | 6-311G+(d,p) | To describe the atomic orbitals |

| Calculation Type | Geometry Optimization | To find the lowest-energy molecular structure |

| Analysis | HOMO/LUMO, MEP | To understand reactivity and electronic distribution |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of different molecular conformations and their relative energies. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the rotational freedom of the methylsulfonyl group and the phenyl-nitro bond. While the intramolecular hydrogen bond restricts the nitro group's movement, some flexibility may still exist.

Study Solvation Effects: Simulate the molecule in different solvents to understand how intermolecular interactions with the solvent affect its conformation and dynamics. odu.edu

Investigate Hydrogen Bond Dynamics: Examine the stability and fluctuations of the intramolecular hydrogen bond over time, including the possibility of transient breaking and reforming.

These simulations provide a "movie" of molecular motion, revealing the accessible conformational landscapes that are not apparent from a single, optimized structure. mdpi.com

Prediction of Spectroscopic Data and Correlation with Experimental Observations

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the interpretation of the experimental spectra.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. longdom.org By comparing the computed IR and Raman spectra with experimental data, each observed band can be assigned to a specific molecular vibration (e.g., O-H stretch, N-O symmetric stretch, S=O stretch). This correlation is essential for a complete interpretation of the experimental spectra. researchgate.netlongdom.org

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths. semanticscholar.org This allows for the prediction of the UV-Visible absorption spectrum. The calculated absorption maxima (λ_max) can be compared to experimental measurements to identify the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.netsemanticscholar.org For nitrophenols, these calculations can help attribute specific absorption peaks to charge-transfer processes from the phenol (B47542) ring to the nitro group. semanticscholar.org

The close agreement often found between predicted and experimental spectra for related compounds underscores the reliability of modern computational methods in characterizing complex organic molecules like this compound. researchgate.netsemanticscholar.org

Environmental Chemistry and Degradation Pathways of 4 Methylsulfonyl 2 Nitrophenol

Environmental Occurrence and Formation in Natural Systems

The occurrence of 4-(Methylsulfonyl)-2-nitrophenol in the environment is not due to direct industrial production or use, but rather as a secondary product arising from the chemical breakdown of more complex molecules.

The principal anthropogenic source of this compound is the application of certain herbicides in agricultural settings. Specifically, it is a potential degradation product of the diphenyl ether herbicide fomesafen (B1673529) and is closely related to a major metabolite of the herbicide mesotrione (B120641). regulations.govnih.govresearchgate.net

Fomesafen is used to control broadleaf weeds in crops such as soybeans, cotton, and beans. regulations.gov When applied to fields, fomesafen can enter the broader environment through several mechanisms:

Runoff: Following rainfall or irrigation, fomesafen can be transported from treated fields into nearby surface water bodies. regulations.gov

Leaching: Due to its mobility in soil, fomesafen has the potential to leach into groundwater. regulations.gov

Spray Drift: During application, wind can carry droplets of the herbicide to non-target areas. regulations.gov

Similarly, mesotrione, used for selective weed control in corn, is also subject to environmental dispersal through runoff and leaching, leading to the presence of its metabolites in soil and water. nih.govnih.gov The environmental release of these parent herbicides is the initial step leading to the potential formation of this compound.

Scientific evidence points to this compound being a metabolite or degradation product of two key agricultural herbicides:

Fomesafen: The chemical structure of fomesafen, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide, contains the N-(methylsulfonyl)-2-nitrobenzamide moiety. nih.gov Microbial degradation of fomesafen has been shown to involve the reduction of the nitro group and hydrolysis of the amide bond. nih.gov These transformations can lead to the formation of various intermediates, and while not always explicitly identified as a final product, cleavage of the ether linkage and hydrolysis of the amide group could theoretically lead to the formation of this compound.

Mesotrione: The herbicide mesotrione, with the chemical name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione, degrades in the environment to form 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) as a major metabolite. nih.govresearchgate.netregulations.gov Research indicates that under certain conditions, such as through a process of decarboxylation, MNBA can be transformed into 4-methylsulfonyl-2-nitrophenol.

The following table summarizes the parent compounds and their relevant metabolites:

| Parent Compound | Chemical Name of Parent Compound | Key Metabolite | Chemical Name of Key Metabolite |

| Fomesafen | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide | Amino-fomesafen | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-aminobenzamide |

| Mesotrione | 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione | MNBA | 4-methylsulfonyl-2-nitrobenzoic acid |

Abiotic Environmental Transformation Mechanisms

Once formed, this compound is subject to further transformation in the environment through non-biological processes.

Nitrophenolic compounds are known to undergo photodegradation when exposed to sunlight. For instance, fomesafen exhibits slow photodegradation in water, with a half-life ranging from 49 to 289 days. regulations.gov It can be inferred that this compound, as a nitrophenol derivative, would also be susceptible to degradation by solar irradiation. The process of photolysis is generally more significant in near-surface waters where sunlight penetration is highest. nih.gov The presence of photosensitizing agents in the water can also influence the rate of photodegradation.

The stability of this compound to hydrolysis is influenced by the chemical bonds within its structure. The parent compound, fomesafen, is noted to be relatively stable to abiotic hydrolysis. regulations.govrsc.org However, the N-nitrobenzamide structure, which is part of the fomesafen molecule, can undergo hydrolysis under specific acidic or basic conditions. asianpubs.org

Oxidation is another key transformation pathway. Studies on the related compound, 2-nitro-4-methylsulfonylbenzoic acid, have shown that it can be formed through the oxidation of 2-nitro-4-methylsulfonyltoluene. This indicates that the methylsulfonyl and nitro-substituted benzene (B151609) ring is reactive towards oxidative processes that can occur in soil and aquatic environments, often mediated by reactive oxygen species.

Biotic Environmental Transformation and Biodegradation

Microbial activity plays a crucial role in the breakdown of this compound and its parent compounds in the environment. The degradation of fomesafen is primarily attributed to microbial action. nih.gov Several bacterial strains have been identified that can degrade fomesafen, including Bacillus sp. and Pseudomonas zeshuii. nih.govnih.gov

The degradation pathways often involve:

Reduction of the nitro group: The nitro group (-NO2) is reduced to an amino group (-NH2). nih.govnih.gov

Hydrolysis of the amide bond: The amide linkage is cleaved. nih.gov

These transformations lead to the breakdown of the parent herbicide into smaller, less complex molecules. For example, a study on Bacillus sp. identified amino-fomesafen and 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-amino-benzoic acid as metabolites of fomesafen. nih.gov While the complete mineralization of this compound has not been extensively documented, the known microbial degradation of structurally similar nitrophenols suggests that it would likely serve as a substrate for various soil and water microorganisms. These microbes would utilize the compound as a source of carbon and nitrogen, eventually breaking it down into carbon dioxide, water, and inorganic ions.

Microbial Degradation Pathways in Diverse Environmental Compartments (e.g., soil, water)

No specific studies detailing the microbial degradation pathways of this compound in soil or water environments were identified. Research on related compounds, such as 4-nitrophenol (B140041), has shown that microbial degradation can occur through various pathways, often initiated by reduction of the nitro group or hydroxylation of the aromatic ring. However, the influence of the methylsulfonyl group on these degradation routes for the specific compound remains unelucidated.

Identification of Microbial Enzymes and Consortia Involved in Biotransformation

There is a lack of information identifying specific microbial enzymes or consortia that are capable of biotransforming this compound. For other nitrophenolic compounds, enzymes such as nitroreductases and monooxygenases have been shown to play a key role in initiating the degradation process. It is plausible that similar enzyme systems could be involved in the breakdown of this compound, but dedicated studies are required to confirm this.

Studies on the Intermediate Metabolites Formed During Biodegradation

No studies were found that identify the intermediate metabolites formed during the biodegradation of this compound. The identification of such intermediates is crucial for understanding the complete degradation pathway and for assessing the potential toxicity of any transient products that may be formed in the environment.

Assessment of Environmental Persistence and Bioavailability

A formal assessment of the environmental persistence and bioavailability of this compound is not available in the current body of scientific literature. Such an assessment would require data from laboratory and field studies investigating its stability in various environmental matrices and its potential for uptake by organisms.

Environmental Fate Modeling and Prediction of Long-Term Behavior

Due to the absence of empirical data on its degradation kinetics and partitioning behavior, no specific environmental fate models for predicting the long-term behavior of this compound have been developed. Environmental fate modeling is a critical tool for predicting the transport, distribution, and ultimate fate of chemicals in the environment, and the lack of input data for this compound prevents such predictive analysis.

Advanced Analytical Methodologies for Research Oriented Detection and Quantification

Chromatographic Separation Techniques for Complex Matrices

Chromatographic techniques are the cornerstone for the separation and analysis of 4-(Methylsulfonyl)-2-nitrophenol from intricate mixtures. The choice of a specific chromatographic method often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrophenols. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

An isocratic ion-pair RP-HPLC method with UV-Vis detection has been successfully developed for the simultaneous analysis of similar compounds like 4-nitrophenol (B140041) (PNP) and its metabolites in complex biological samples such as rat bile. nih.govresearchgate.netmdpi.com This methodology can be adapted for this compound. A C18 column is typically employed, and the mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.govchromatographyonline.com To enhance the retention and separation of polar analytes, an ion-pairing agent such as tetrabutylammonium (B224687) bromide (TBAB) can be added to the mobile phase. nih.gov

UV-Vis detection is commonly set at a wavelength where the nitrophenol derivative exhibits maximum absorbance. nih.gov For enhanced selectivity and structural confirmation, HPLC can be coupled with a mass spectrometer (MS). HPLC-MS provides not only retention time data but also mass-to-charge ratio information, which is invaluable for unequivocal identification, especially in complex matrices.

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) containing 0.03 M TBAB | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV-Vis at 290 nm | nih.gov |

| Internal Standard | 4-ethylphenol (ETP) | nih.gov |

This table presents a typical set of HPLC conditions developed for the analysis of 4-nitrophenol and its conjugated metabolites, which can serve as a starting point for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, phenolic compounds like this compound are often non-volatile and can interact with active sites in the GC system. researchgate.net Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for phenols include silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This process replaces the active hydrogen of the phenolic hydroxyl group with a less polar and more stable group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cz The resulting derivatives are more amenable to GC separation and detection.

GC coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of these derivatives. The GC separates the derivatized analyte from other components in the sample, and the MS provides mass spectra that can be used for definitive identification by comparing them to spectral libraries or through interpretation of fragmentation patterns. researchgate.netresearchgate.net

| Parameter | Condition | Reference |

| Derivatization Reagent | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | researchgate.net |

| Derivatization Conditions | 80°C for 1 hour | researchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Detection | Mass Spectrometry (in Selected Ion Monitoring - SIM mode) | researchgate.net |

This table outlines a general procedure for the derivatization and GC-MS analysis of phenolic compounds, which is applicable to this compound.

Ultrahigh Pressure Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.